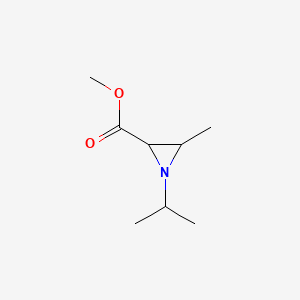
5-Azido-5-desoxi-α-D-glucofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azido-5-deoxy-α-D-glucofuranose: is a chemical compound with the molecular formula C6H11N3O5 and a molecular weight of 205.17 g/mol . It is an azido derivative of deoxyglucose, where the hydroxyl group at the 5-position is replaced by an azido group.
Aplicaciones Científicas De Investigación
Chemistry: 5-Azido-5-deoxy-α-D-glucofuranose is used as an intermediate in the synthesis of glycosidase inhibitors, which are important in the study of carbohydrate metabolism and enzyme inhibition .
Biology: In biological research, this compound is used to study the interactions of azido sugars with biological molecules, providing insights into cellular processes and metabolic pathways .
Industry: In the industrial sector, 5-Azido-5-deoxy-α-D-glucofuranose is used in the synthesis of various bioactive compounds and as a building block for more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-5-deoxy-α-D-glucofuranose typically involves the substitution of the hydroxyl group at the 5-position of α-D-glucofuranose with an azido group. This can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective introduction of the azido group. Common reagents used in these reactions include azidotrimethylsilane and triphenylphosphine.
Industrial Production Methods: Industrial production of 5-Azido-5-deoxy-α-D-glucofuranose involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Azido-5-deoxy-α-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are commonly employed.
Substitution: Reagents like triphenylphosphine and various nucleophiles can facilitate substitution reactions
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Mecanismo De Acción
The mechanism of action of 5-Azido-5-deoxy-α-D-glucofuranose involves its interaction with specific molecular targets, such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various biochemical assays and drug development processes .
Comparación Con Compuestos Similares
5-Deoxy-α-D-glucofuranose: Lacks the azido group, making it less reactive in click chemistry applications.
5-Amino-5-deoxy-α-D-glucofuranose: Contains an amino group instead of an azido group, leading to different reactivity and applications
Uniqueness: 5-Azido-5-deoxy-α-D-glucofuranose is unique due to the presence of the azido group, which imparts distinct chemical reactivity and enables its use in click chemistry and other specialized applications .
Propiedades
Número CAS |
146897-25-8 |
|---|---|
Fórmula molecular |
C6H11N3O5 |
Peso molecular |
205.17 |
Nombre IUPAC |
(2S,3R,4R,5R)-5-[(1R)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-2(1-10)5-3(11)4(12)6(13)14-5/h2-6,10-13H,1H2/t2-,3-,4-,5-,6+/m1/s1 |
Clave InChI |
BFWPUXLMVHSPRI-UKFBFLRUSA-N |
SMILES |
C(C(C1C(C(C(O1)O)O)O)N=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


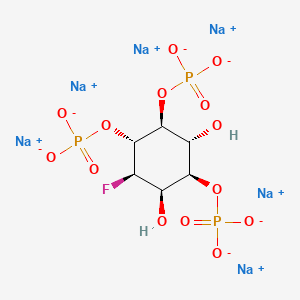

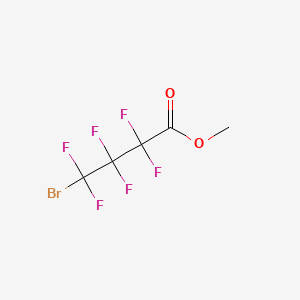
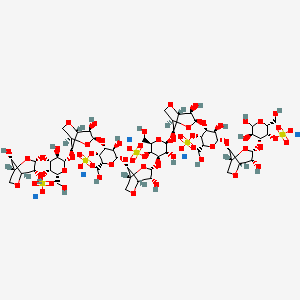
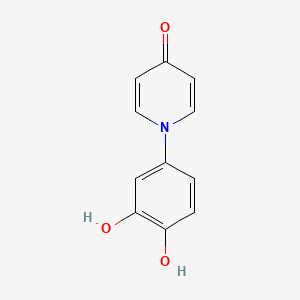
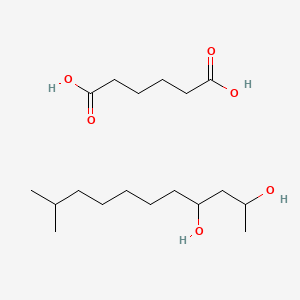
![2,2,2-Trifluoro-1-[4-(hydroxymethyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B590692.png)
![7-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B590693.png)
